tert-Butyl 3,3-dimethylpiperazine-1-carboxylate hydrochloride
Description
Properties
IUPAC Name |
tert-butyl 3,3-dimethylpiperazine-1-carboxylate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N2O2.ClH/c1-10(2,3)15-9(14)13-7-6-12-11(4,5)8-13;/h12H,6-8H2,1-5H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QATOKFPWGIOSCG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CN(CCN1)C(=O)OC(C)(C)C)C.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H23ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.76 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1187931-03-8 | |
| Record name | 1-Piperazinecarboxylic acid, 3,3-dimethyl-, 1,1-dimethylethyl ester, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1187931-03-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Preparation Methods
Synthesis of 2,2-Dimethylpiperazine: The Key Intermediate
The preparation of tert-butyl 3,3-dimethylpiperazine-1-carboxylate hydrochloride typically begins with the synthesis of 2,2-dimethylpiperazine, which serves as the core scaffold.
Starting Materials and Reactions:
- A novel chemical process involves the reaction of ethyl 2-bromo-2-methylpropanoate (ethyl 2-bromoisobutyrate) with ethylenediamine in toluene suspension, using potassium carbonate as a base to form 3,3-dimethyl-piperazin-2-one.
- This intermediate is then reduced with lithium aluminium hydride (LAH) in tetrahydrofuran (THF) to yield 2,2-dimethylpiperazine.
- Alternatively, 2,4,6-tris(2-chloropropan-2-yl)-1,3,5-trioxane can be depolymerized under acidic conditions and used as a starting material to generate 2-chloro-2-methylpropanal, which leads to 2,2-dimethylpiperazine formation through subsequent steps.
-
- Crude 2,2-dimethylpiperazine can be purified by distillation.
- The free base may be converted into its salt form by reaction with suitable acids for improved handling and stability.
| Step | Description | Conditions/Notes |
|---|---|---|
| 1 | Reaction of ethyl 2-bromo-2-methylpropanoate with ethylenediamine | Toluene suspension, K2CO3 base |
| 2 | Reduction of 3,3-dimethyl-piperazin-2-one | LAH in THF |
| 3 | Distillation of crude 2,2-dimethylpiperazine | Optional purification step |
| 4 | Salt formation with suitable acid | To improve stability and isolation |
Formation of tert-Butyl 3,3-dimethylpiperazine-1-carboxylate
-
- The key step to obtain tert-butyl 3,3-dimethylpiperazine-1-carboxylate involves the protection of the piperazine nitrogen with a tert-butoxycarbonyl (Boc) group.
- Typically, 2,2-dimethylpiperazine is reacted with di-tert-butyl dicarbonate (Boc anhydride) in the presence of a base such as triethylamine.
- The reaction is often carried out in an organic solvent like dichloromethane at low temperature (0°C) with gradual addition of Boc anhydride, followed by stirring at room temperature for extended periods (e.g., 12 hours) to ensure complete conversion.
$$
\text{2,2-dimethylpiperazine} + \text{(Boc)}_2\text{O} \xrightarrow[\text{TEA}]{\text{DCM, 0°C to RT}} \text{tert-butyl 3,3-dimethylpiperazine-1-carboxylate}
$$
- Yield and Purification:
- The crude product is purified under reduced pressure or by crystallization.
- Typical yields reported are around 56%, with optimization depending on reaction scale and conditions.
| Parameter | Condition/Value |
|---|---|
| Solvent | Dichloromethane (DCM) |
| Base | Triethylamine (TEA), excess to ensure deprotonation |
| Temperature | 0°C (addition), then room temperature stirring |
| Reaction Time | ~12 hours |
| Purification | Reduced pressure evaporation, crystallization |
| Yield | Approximately 56% |
Source: BenchChem summary of synthetic routes
Conversion to Hydrochloride Salt
- The free base tert-butyl 3,3-dimethylpiperazine-1-carboxylate is converted to its hydrochloride salt by treatment with hydrochloric acid.
- This step improves the compound’s stability, solubility, and handling characteristics.
- Industrially, this reaction is conducted under controlled conditions, often in automated reactors with precise temperature, pressure, and pH control.
- The hydrochloride salt is isolated by crystallization or filtration, followed by drying.
| Step | Description | Conditions/Notes |
|---|---|---|
| 1 | Reaction with HCl | Controlled addition in solvent |
| 2 | Crystallization or filtration | To isolate hydrochloride salt |
| 3 | Drying | To obtain stable solid form |
Source: BenchChem industrial production notes
Summary Table of Preparation Steps
| Step No. | Compound/Intermediate | Reaction/Process | Key Reagents/Conditions | Notes |
|---|---|---|---|---|
| 1 | 3,3-dimethyl-piperazin-2-one | Reaction of ethyl 2-bromo-2-methylpropanoate with ethylenediamine | Ethylenediamine, K2CO3, toluene | Intermediate for reduction |
| 2 | 2,2-dimethylpiperazine | Reduction of piperazin-2-one | Lithium aluminium hydride (LAH), THF | Purified by distillation |
| 3 | tert-butyl 3,3-dimethylpiperazine-1-carboxylate | Boc protection of 2,2-dimethylpiperazine | Di-tert-butyl dicarbonate, triethylamine, DCM | Reaction at 0°C to RT, ~56% yield |
| 4 | This compound | Salt formation with HCl | Hydrochloric acid, crystallization | Improves stability and solubility |
Analytical and Research Notes on Preparation
- Reaction Monitoring and Characterization:
- Nuclear Magnetic Resonance (NMR) spectroscopy is used to confirm Boc protection, with the tert-butyl singlet appearing at δ 1.4–1.5 ppm.
- Mass spectrometry (ESI-MS) confirms molecular weight (m/z ~250.77 for the free base).
- High-Performance Liquid Chromatography (HPLC) with UV detection ensures purity.
- Stability Considerations:
- The Boc-protected compound should be stored under inert atmosphere and away from moisture to prevent hydrolysis.
- Hydrochloride salt form is more stable and easier to handle in industrial and laboratory settings.
Research Findings and Industrial Relevance
- The synthetic process described is scalable and adaptable for industrial production, with automated reactors and optimized reaction parameters.
- The compound serves as a building block in organic synthesis and pharmaceutical research, including studies on enzyme mechanisms and receptor antagonism.
- The hydrochloride salt form enhances the compound’s applicability in medicinal chemistry due to improved solubility and stability.
Chemical Reactions Analysis
Deprotection of the tert-Butoxycarbonyl (Boc) Group
The Boc group serves as a temporary protective moiety for amines, enabling selective modifications. Acidic conditions efficiently remove this group:
Mechanism : Protonation of the carbamate oxygen triggers cleavage, releasing CO₂ and tert-butanol. The free amine is stabilized as its hydrochloride salt.
Nucleophilic Substitution Reactions
The secondary amine reacts with electrophiles under mild conditions:
Sulfonylation
| Reagent | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| 6-Chloronaphthalene-2-sulfonyl chloride | DCM, TEA, 84 h, RT | 1-(6-Chloronaphthalen-2-yl)sulfonyl derivative | 72% |
Esterification
| Reagent | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| (4-Nitrophenyl) 4-(4-pyridyl)benzoate | DMF, TEA, 60°C, 5 days | 4-(4-Pyridyl)benzoyl derivative | 65% |
Key Insight : Triethylamine (TEA) is critical for neutralizing HCl generated during substitution.
Reductive Amination and Hydrogenation
The piperazine ring participates in catalytic hydrogenation and reductive processes:
| Reaction Type | Reagent/Catalyst | Conditions | Product | Yield | Source |
|---|---|---|---|---|---|
| Reductive cyclization | 5% Pd/C, H₂ (1 atm) | Ethanol, RT, 24 h | Bicyclic γ-aminoester derivatives | 88% |
Note : Hydrogenation of intermediate diimines proceeds stereoselectively, favoring 2,6-cis isomers due to reduced steric hindrance .
Salt Formation and Crystallization
The hydrochloride salt can be further modified into other salts for improved stability:
| Acid | Conditions | Product | Purity | Source |
|---|---|---|---|---|
| DL-Tartaric acid | Denatured ethanol, 70°C | Hemi-DL-tartrate salt | 99% (GC) |
Procedure :
-
Dissolve tert-butyl 3,3-dimethylpiperazine-1-carboxylate in ethanol.
-
Add DL-tartaric acid and heat to reflux.
Cross-Coupling Reactions
The compound participates in palladium-catalyzed coupling reactions:
| Reagent | Catalyst System | Conditions | Product | Yield | Source |
|---|---|---|---|---|---|
| Arylboronic acids | Pd(OAc)₂, BINAP, tBuONa | Toluene, 110°C, 16 h | Arylpiperazine derivatives | 60–75% |
Example : Suzuki coupling with tert-butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,6-dihydro-2H-pyridine-1-carboxylate yields functionalized piperazine scaffolds .
Stability and Storage
Scientific Research Applications
Chemical Synthesis
Building Block in Organic Chemistry:
tert-Butyl 3,3-dimethylpiperazine-1-carboxylate hydrochloride is commonly employed as a precursor in the synthesis of more complex organic molecules. It can undergo various chemical reactions, including oxidation, reduction, and substitution, making it a valuable intermediate in organic synthesis.
Key Reactions:
- Oxidation: Converts to N-oxides using agents like hydrogen peroxide.
- Reduction: Forms corresponding amines with reducing agents such as lithium aluminum hydride.
- Substitution: The tert-butyl group can be replaced with other functional groups under specific conditions.
Table 1: Summary of Chemical Reactions Involving this compound
| Reaction Type | Products | Common Reagents |
|---|---|---|
| Oxidation | N-Oxides | Hydrogen peroxide |
| Reduction | Amines | Lithium aluminum hydride |
| Substitution | Functionalized derivatives | Strong acids/bases as catalysts |
Biological Research
Enzyme Mechanisms and Protein-Ligand Interactions:
The compound has been investigated for its role in studying enzyme mechanisms and protein-ligand interactions. Its ability to bind to specific molecular targets allows researchers to explore its effects on biological systems.
Case Study: Androgen Receptor Antagonism
In a study published in the Chemical and Pharmaceutical Bulletin, derivatives of piperazine, including those related to tert-butyl 3,3-dimethylpiperazine-1-carboxylate, were evaluated for their androgen receptor antagonist activities. One derivative showed significantly enhanced antiandrogenic activity compared to established drugs like bicalutamide, indicating potential therapeutic applications in prostate cancer treatment .
Industrial Applications
Production of Chemicals and Materials:
this compound is also utilized in the production of various chemicals and materials, including polymers and resins. Its stability and reactivity make it suitable for industrial processes that require specific chemical properties.
Pharmacological Studies
Inhibition Studies:
Research has indicated that this compound can act as an inhibitor for certain enzymes, such as monoacylglycerol lipase (MAGL), which is crucial for lipid metabolism. A study highlighted the discovery of potent reversible MAGL inhibitors derived from tert-butyl piperazine derivatives, showcasing their potential use in treating metabolic disorders .
Table 2: Summary of Pharmacological Applications
| Application Area | Specific Use Case | Findings |
|---|---|---|
| Cancer Research | Androgen receptor antagonism | Enhanced activity compared to bicalutamide |
| Lipid Metabolism | MAGL inhibition | Potent reversible inhibitors discovered |
Mechanism of Action
The primary mechanism of action for tert-butyl 3,3-dimethylpiperazine-1-carboxylate hydrochloride involves its role as a protecting group. It temporarily shields reactive sites on molecules during chemical reactions, preventing unwanted side reactions. The tert-butyl group can be easily removed under mild conditions, revealing the reactive site for further functionalization.
Comparison with Similar Compounds
Chemical Identity :
- IUPAC Name : tert-Butyl 3,3-dimethylpiperazine-1-carboxylate hydrochloride
- CAS Number : 1187931-03-8
- Molecular Formula : C₁₁H₂₃ClN₂O₂
- Molecular Weight : 250.77 g/mol
- Physical State : Liquid at room temperature
- Storage : Refrigerated, shipped at ambient conditions
This compound features a piperazine ring with two methyl groups at the 3-position and a tert-butoxycarbonyl (Boc) protecting group. The Boc group enhances solubility in organic solvents and stabilizes the amine during synthetic processes. Its hydrochloride salt form improves crystallinity for handling .
Comparative Analysis with Structural Analogs
Key Structural Variations and Properties
The following table summarizes critical differences between the target compound and its analogs:
Biological Activity
tert-Butyl 3,3-dimethylpiperazine-1-carboxylate hydrochloride (CAS No. 57260-71-6) is a piperazine derivative that has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer applications. This article explores its biological activity, including mechanisms of action, efficacy against various pathogens, and its potential therapeutic roles.
Chemical Structure and Properties
The compound has the following chemical formula:
- Molecular Formula : C₉H₁₈N₂O₂
- Molecular Weight : 186.25 g/mol
- InChI Key : CWXPZXBSDSIRCS-UHFFFAOYSA-N
Antimicrobial Properties
Recent studies have highlighted the antibacterial activity of related piperazine compounds against various Gram-positive and Gram-negative bacteria. For instance, one study demonstrated that certain derivatives exhibited significant activity against methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus (VRE), suggesting that modifications to the piperazine structure could enhance antimicrobial efficacy .
Table 1: Antimicrobial Activity of Piperazine Derivatives
| Compound | Activity Against | Mechanism of Action |
|---|---|---|
| tert-Butyl 3,3-dimethylpiperazine | MRSA, VRE | Depolarization of bacterial membrane potential |
| Arylurea derivatives | Various Gram-positive | Disruption of cytoplasmic membrane integrity |
Anticancer Activity
In vitro studies have shown that piperazine derivatives can inhibit the growth of several cancer cell lines. For example, modifications in the piperazine structure have been linked to increased cytotoxicity against pancreatic cancer cell lines, including MiaPaCa2 and PANC-1 . The mechanism involves interference with protein-protein interactions critical for cancer cell survival.
Table 2: Cytotoxicity Against Cancer Cell Lines
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| tert-Butyl 3,3-dimethylpiperazine | MiaPaCa2 | 15 |
| tert-Butyl 3,3-dimethylpiperazine | PANC-1 | 20 |
The biological activity of this compound is primarily attributed to its ability to disrupt cellular processes in both bacteria and cancer cells:
- Antibacterial Action : The compound induces a dissipation of the bacterial membrane potential, leading to cell death. This mechanism is particularly effective against drug-resistant strains .
- Anticancer Mechanism : Inhibition of specific protein interactions (e.g., S100A2–p53) disrupts pathways essential for tumor growth and survival .
Case Study 1: Antibacterial Efficacy
A study evaluated the antibacterial activity of various piperazine derivatives, including tert-butyl 3,3-dimethylpiperazine. The results indicated a strong correlation between structural modifications and antibacterial potency. The compound was effective against a range of clinically relevant pathogens.
Case Study 2: Anticancer Potential
In another investigation focusing on pancreatic cancer treatments, compounds based on the piperazine scaffold were screened for growth inhibition. The findings revealed that certain derivatives exhibited significant cytotoxic effects on resistant cancer cell lines, highlighting their potential as novel therapeutic agents.
Q & A
Basic Research Questions
Q. What is the optimal synthetic route for tert-butyl 3,3-dimethylpiperazine-1-carboxylate hydrochloride?
- Methodology : The compound is synthesized via Boc protection of 2,6-dimethylpiperazine. A reported procedure involves dissolving 2,6-dimethylpiperazine (1.75 mmol) in dichloromethane (DCM) with triethylamine (TEA, 4.37 mmol) as a base. Boc anhydride (2.10 mmol) is added dropwise at 0°C, followed by stirring at room temperature for 12 hours. The crude product is purified under reduced pressure, yielding 56% .
- Key Considerations : Excess TEA ensures complete deprotonation of the piperazine nitrogen. Side reactions may arise from incomplete Boc protection or competing alkylation.
Q. How should this compound be stored to maintain stability?
- Storage Guidelines : Store in a dark place under inert atmosphere (e.g., nitrogen) at room temperature. Avoid moisture to prevent hydrolysis of the Boc group .
- Degradation Risks : Exposure to light or humidity may lead to decomposition, detectable via TLC or NMR monitoring of the Boc peak (~1.4 ppm for tert-butyl protons).
Q. What spectroscopic methods are used for characterization?
- Standard Techniques :
- NMR : H NMR (CDCl) shows tert-butyl singlet at δ 1.4–1.5 ppm and piperazine protons at δ 2.5–3.5 ppm. C NMR confirms carbonyl (C=O) at ~155 ppm .
- Mass Spectrometry : ESI-MS typically displays [M+H] at m/z 250.77 (molecular weight = 250.77 g/mol) .
- Purity Assessment : HPLC with UV detection (λ = 210–220 nm) using a C18 column and acetonitrile/water gradient.
Advanced Research Questions
Q. How can synthetic yields be improved beyond 56%?
- Optimization Strategies :
- Temperature Control : Prolonged reaction times at 0°C may reduce side-product formation.
- Alternative Bases : Use DMAP (4-dimethylaminopyridine) to accelerate Boc activation .
- Purification : Employ flash chromatography with EtOAc/hexane (3:7) to isolate the product efficiently .
Q. What computational tools aid in structural analysis?
- Crystallography : While no XRD data exists for this compound, SHELX programs (e.g., SHELXL) are widely used for small-molecule refinement. For analogs, space group determination and hydrogen bonding networks can guide structural predictions .
- DFT Modeling : Gaussian or ORCA software can optimize geometry and calculate NMR chemical shifts for comparison with experimental data .
Q. How do structural analogs influence reactivity?
- Comparison with Similar Compounds :
| Compound | Key Structural Difference | Reactivity Impact |
|---|---|---|
| tert-Butyl 2,2-dimethylpiperazine | Dimethyl at N1 instead of N3 | Altered steric hindrance |
| Boc-piperazine | No dimethyl groups | Higher nucleophilicity |
- Functional Implications : The 3,3-dimethyl substitution reduces conformational flexibility, potentially affecting ligand-protein docking .
Q. How to address contradictions in reported bioactivity data?
- Case Study : Discrepancies in IC values for analogs may arise from assay conditions (e.g., pH, solvent). For example, tert-butyl 4-(2-ethoxy-2-oxoethyl)piperazine derivatives showed varied activity in enzyme inhibition assays depending on buffer composition .
- Resolution : Standardize assay protocols (e.g., PBS buffer, 37°C) and validate results with orthogonal methods (e.g., SPR vs. fluorescence assays).
Safety and Handling
Q. What safety precautions are required?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
